2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a combination of fluorine, benzyl, sulfonyl, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzyl chloride with sodium thiocyanate to form 2-fluorobenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 2-fluorobenzyl hydrazinecarbothioamide. The final step involves the cyclization of this intermediate with 2-fluorobenzoyl chloride under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-furylmethyl)benzamide
- 2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide
- N-(2,3-difluorophenyl)-2-fluorobenzamide
Uniqueness
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to its combination of fluorine, benzyl, sulfonyl, and thiadiazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H11F2N3O3S2 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
ISLKIUDJQTVDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
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